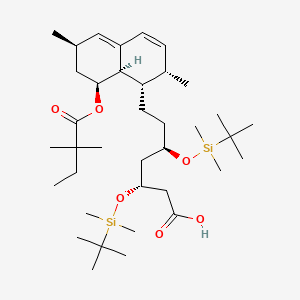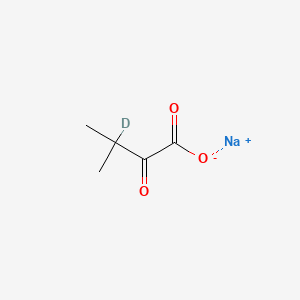
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid (3,5-BtBDSH) is a synthetic molecule that has been studied for its potential application in various fields of scientific research. 3,5-BtBDSH is a derivative of simvastatin, a drug used to treat high cholesterol, and has been studied for its ability to inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol synthesis. 3,5-BtBDSH has been found to possess a variety of biochemical and physiological effects, and has been widely used in laboratory experiments due to its advantages.
Applications De Recherche Scientifique
Simvastatin as a Potential Therapy for Chronic Lung Diseases
Simvastatin, a drug originally used for cholesterol management, has shown promise in treating chronic lung diseases due to its anti-inflammatory, antioxidant, and muco-inhibitory properties. Inhaled formulations of Simvastatin could offer rapid onset, low systemic side effects, and improved stability, making it a potential treatment for conditions characterized by inflammation and oxidative stress in the lungs (Tulbah et al., 2016).
Pharmacokinetic and Pharmacodynamic Considerations
Simvastatin and other statins undergo specific metabolic pathways, significantly influenced by genetic polymorphisms and drug-drug interactions. These factors can predict alterations in statin pharmacokinetics, potentially affecting their efficacy and safety profile. Such knowledge is crucial for personalized medicine, enabling tailored treatments that minimize side effects while maximizing therapeutic benefits (Shitara & Sugiyama, 2006).
Statins and the Autonomic Nervous System
Research suggests that statins, including Simvastatin, can positively impact the autonomic nervous system by reducing sympathetic outflow and potentially enhancing cardiac vagal tone. These effects are beneficial for patients with cardiovascular conditions like hypertension, chronic kidney disease, and diabetes, where autonomic imbalance plays a significant role (Millar & Floras, 2014).
Analytical Methods for Quantification
The development of analytical methods for quantifying statins in biological samples is vital for monitoring drug levels, ensuring therapeutic effectiveness, and avoiding toxicity. High-performance liquid chromatography and gas chromatography are the primary techniques used for this purpose, highlighting the importance of accurate measurement in therapeutic drug monitoring (Ertürk, Onal, & Cetin, 2003).
Drug-Drug Interactions and Pharmacogenetics
Understanding the pharmacokinetic drug interactions and pharmacogenetics of statins, including Simvastatin, is crucial for optimizing their use, particularly in populations with varying genetic backgrounds and those on multiple medications. This knowledge helps in predicting individual responses to statins, avoiding adverse effects, and ensuring the effective management of hypercholesterolemia (Hirota, Fujita, & Ieiri, 2020).
Propriétés
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O6Si2/c1-16-37(10,11)34(40)41-31-22-25(2)21-27-18-17-26(3)30(33(27)31)20-19-28(42-44(12,13)35(4,5)6)23-29(24-32(38)39)43-45(14,15)36(7,8)9/h17-18,21,25-26,28-31,33H,16,19-20,22-24H2,1-15H3,(H,38,39)/t25-,26-,28+,29+,30-,31-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGJURCSNNEWPC-KJKJJRJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676231 |
Source


|
| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid | |
CAS RN |
1094101-38-8 |
Source


|
| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)







